molecular formula C13H19N5O B7357975 6-(Cycloheptylmethylamino)-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one

6-(Cycloheptylmethylamino)-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one

Cat. No. B7357975
M. Wt: 261.32 g/mol
InChI Key: JSFVLCPEMMFLCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(Cycloheptylmethylamino)-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one is a novel compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. It belongs to the class of pyrazolopyrimidine derivatives and has been found to exhibit a range of biological activities.

Mechanism of Action

The exact mechanism of action of 6-(Cycloheptylmethylamino)-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one is not yet fully understood. However, it has been proposed that the compound exerts its biological activity by inhibiting certain enzymes and signaling pathways involved in various cellular processes.
Biochemical and Physiological Effects:
The compound has been found to modulate the levels of various biomolecules such as cytokines, prostaglandins, and reactive oxygen species, which play crucial roles in inflammation and cancer. It has also been shown to alter the expression of certain genes and proteins involved in cell proliferation, apoptosis, and immune response.

Advantages and Limitations for Lab Experiments

One of the major advantages of this compound is its high potency and selectivity towards its target molecules. This makes it an ideal candidate for drug development. However, the compound also has some limitations, such as its poor solubility and stability, which may affect its pharmacokinetics and bioavailability.

Future Directions

There are several future directions for the research on 6-(Cycloheptylmethylamino)-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one. One of the most promising areas is its potential use as an anticancer agent. Further studies are needed to elucidate its mechanism of action and to optimize its pharmacokinetic properties. In addition, the compound can also be explored for its potential use in treating other inflammatory and infectious diseases.
In conclusion, this compound is a novel compound with significant potential for therapeutic applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully explore the potential of this compound as a drug candidate.

Synthesis Methods

The synthesis of 6-(Cycloheptylmethylamino)-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one has been reported in the literature. The method involves the reaction of cycloheptylmethylamine with 4-amino-3-cyano-1,5-dihydropyrazole in the presence of a base and a catalyst. The resulting intermediate is then subjected to cyclization with the help of an acid, followed by oxidation to obtain the final product.

Scientific Research Applications

The compound has been extensively studied for its potential therapeutic applications. It has been found to exhibit significant anti-inflammatory, analgesic, and antipyretic effects in animal models. In addition, it has also been shown to possess antitumor, antiviral, and antibacterial activities. The compound has been tested against a range of cancer cell lines and has shown promising results in inhibiting their growth.

properties

IUPAC Name

6-(cycloheptylmethylamino)-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N5O/c19-12-10-8-15-18-11(10)16-13(17-12)14-7-9-5-3-1-2-4-6-9/h8-9H,1-7H2,(H3,14,15,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSFVLCPEMMFLCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)CNC2=NC3=C(C=NN3)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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